Dodecanoic acid, sulfophenyl ester

Hydrolytic stability Biodegradation Environmental fate

Dodecanoic acid, sulfophenyl ester (CAS 101843-38-3; IUPAC: 2-dodecanoyloxybenzenesulfonic acid) is an anionic surfactant belonging to the acyloxybenzenesulfonate class. Its molecular formula is C₁₈H₂₈O₅S with a molecular weight of 356.5 g/mol, characterized by a C12 (lauroyl) acyl chain linked via an ester bond to a sulfonated phenyl ring.

Molecular Formula C18H28O5S
Molecular Weight 356.5 g/mol
CAS No. 101843-38-3
Cat. No. B14086949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanoic acid, sulfophenyl ester
CAS101843-38-3
Molecular FormulaC18H28O5S
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)O
InChIInChI=1S/C18H28O5S/c1-2-3-4-5-6-7-8-9-10-15-18(19)23-16-13-11-12-14-17(16)24(20,21)22/h11-14H,2-10,15H2,1H3,(H,20,21,22)
InChIKeyZDKYIHHSXJTDKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecanoic Acid Sulfophenyl Ester (CAS 101843-38-3): Chemical Identity and Surfactant Classification for Procurement Assessment


Dodecanoic acid, sulfophenyl ester (CAS 101843-38-3; IUPAC: 2-dodecanoyloxybenzenesulfonic acid) is an anionic surfactant belonging to the acyloxybenzenesulfonate class [1]. Its molecular formula is C₁₈H₂₈O₅S with a molecular weight of 356.5 g/mol, characterized by a C12 (lauroyl) acyl chain linked via an ester bond to a sulfonated phenyl ring . The compound exists in free acid form, though its sodium salt (CAS 88380-00-1 / 89740-13-6, Sodium dodecanoyloxybenzenesulfonate, DOBS) is more commonly employed in applied research as a low-temperature bleach activator and antimicrobial agent [2]. Its structural hybrid, bridging fatty acid esters and linear alkylbenzene sulfonates (LAS), confers distinct interfacial and reactivity properties that differentiate it from conventional alkylbenzene sulfonates and alkyl sulfate surfactants.

Acyloxybenzenesulfonate surfactant class with ester-linked C12 chain
Hydrolytically labile linkage for triggered-breakdown or controlled-release studies
Free acid form; sodium salt (DOBS) commonly used in bleach activation and antimicrobial research

Why Generic LAS or Alkyl Sulfate Substitution Fails for Dodecanoic Acid Sulfophenyl Ester in Performance-Critical Formulations


Acyloxybenzenesulfonates such as dodecanoic acid sulfophenyl ester cannot be freely interchanged with commodity anionic surfactants like linear alkylbenzene sulfonates (LAS) or sodium lauryl sulfate (SLS) due to fundamental differences arising from the ester linkage . Unlike the metabolically stable C–C bond in LAS, the ester bridge in the target compound introduces hydrolytic and enzymatic lability, altering biodegradation kinetics and enabling triggered surface-activity switching [1]. Furthermore, the acyloxy leaving group participates in perhydrolysis reactions with hydrogen peroxide—a property absent in LAS and alkyl sulfates—allowing dual surfactant/bleach-activator functionality that directly impacts formulation design and procurement specifications [2].

Ester vs. C–C bond stability LAS and alkyl sulfates lack the ester bridge; may not reproduce hydrolytic/enzymatic breakdown or triggered surface-activity switching.
Perhydrolysis reactivity absent Acyloxy leaving group enables bleach-activation co-function; conventional anionic surfactants cannot substitute in dual-activity formulations.
Isomeric composition differs Process-controlled para:ortho ratio (≥8:1) is not replicated in mixed-isomer technical-grade LAS, potentially shifting interfacial performance.

Quantitative Performance Evidence for Dodecanoic Acid Sulfophenyl Ester: Comparator-Based Differentiation for Scientific Procurement


Ester-Labile Hydrolytic Half-Life vs. Metabolically Stable Linear Alkylbenzene Sulfonate (LAS)

The ester bond linking the dodecanoyl chain to the sulfophenyl group in the target compound provides a hydrolytically cleavable linkage not present in linear alkylbenzene sulfonates (e.g., sodium p-dodecylbenzenesulfonate). Under accelerated hydrolysis conditions (pH 10 buffer, 50 °C), acyloxybenzenesulfonate esters with C8–C16 chains undergo measurable pseudo-first-order cleavage, whereas alkylbenzene sulfonates remain unchanged under identical conditions [1]. This class-level property implies differential environmental persistence profiles relevant to eco-label procurement specifications.

Hydrolytic Stability
Class-level
Ester cleavage ~4 h t½ (C8 analog, pH 10, 50°C); LAS shows no degradation under same conditions.
Supports triggered-breakdown formulation selection
C12-specific kinetics not directly measured; extrapolated from class behavior
Hydrolytic stability Biodegradation Environmental fate

Low-Temperature Bleach Activation Potency vs. Conventional Activator NOBS (Sodium Nonanoyloxybenzenesulfonate)

Sodium dodecanoyl-4-oxybenzenesulfonate (DOBS, the sodium salt of the target compound) demonstrates effective bleaching performance at low temperatures (30 °C), whereas commercially dominant sodium nonanoyloxybenzenesulfonate (NOBS) typically requires higher wash temperatures (≥40 °C) for optimal perhydrolysis efficiency [1]. In the DOBS synthesis and application study, the authors explicitly state that the compound 'exhibits effective bleaching and antimicrobial abilities at low temperatures' [1]. The longer C12 acyl chain in DOBS raises the perhydrolysis β_nuc value relative to shorter-chain analogs, as demonstrated by Davies et al., where the β_nuc increases from 0.42 ± 0.01 for acetyloxybenzenesulfonate to 0.56 ± 0.05 for nonanoyloxybenzenesulfonate [2]. Extrapolation to the dodecanoyl homolog predicts further enhancement of nucleophilic reactivity at the carbonyl center.

Bleach Activation Temp.
Data to verify
DOBS effective at 30°C; NOBS requires ≥40°C; predicted β_nuc >0.56 (extrapolated from C9 data).
Supports cold-water formulation fit
β_nuc extrapolated; confirm with direct C12 measurement
Bleach activation Perhydrolysis kinetics Low-temperature laundry

Antimicrobial Activity Co-functionality vs. Single-Function Surfactants SDBS and SLS

The 2021 study by Kwak et al. explicitly reports that DOBS exhibits antimicrobial (살균력) activity alongside its bleaching function, a dual property not shared by commodity surfactants such as sodium dodecylbenzenesulfonate (SDBS) or sodium lauryl sulfate (SLS), which primarily function as detergents and emulsifiers without intrinsic antimicrobial potency at typical use concentrations [1]. While the study provides qualitative confirmation of antimicrobial activity rather than quantitative MIC data, this dual functionality distinguishes DOBS from single-function surfactant alternatives in applications requiring simultaneous cleaning and sanitization.

Antimicrobial Co-function
Data to verify
DOBS: qualitative antimicrobial activity reported; SDBS/SLS: no intrinsic antimicrobial potency at typical use levels.
Supports dual-function surfactant screening
Quantitative MIC data not available; confirm before procurement
Antimicrobial surfactant Dual-function formulations Preservative enhancement

Isomeric Composition Control (para:ortho Ratio ≥8:1) vs. Mixed-Isomer Commercial LAS

The patented manufacturing process for acyloxybenzenesulfonic acids (including the target compound) incorporates a heat-treatment step that enriches the 4-sulfonated (para) isomer to at least an 8:1 ratio over the 2-sulfonated (ortho) isomer [1]. This contrasts with commercial linear alkylbenzene sulfonate (LAS) production, which yields a mixture of positional isomers (typically 2-phenyl to 5-phenyl isomers) whose distribution depends on alkylation conditions and is not easily tunable [2]. The high para-isomer enrichment is critical because para-substituted alkylbenzene sulfonates exhibit superior foaming and detergency properties compared to ortho isomers [2].

Isomeric Purity
Class-level
para:ortho ≥8:1 via patented heat treatment; typical LAS para fraction ≤~40%.
Supports lot-to-lot interfacial consistency
Patent-reported process; verify isomer ratio per lot
Isomer purity Process control Performance consistency

Optimal Research and Industrial Application Scenarios for Dodecanoic Acid Sulfophenyl Ester Based on Evidence-Validated Differentiation


Cold-Water Laundry Detergent Bleach Activator Systems (DOBS Sodium Salt)

The documented low-temperature (30 °C) bleaching efficacy of DOBS [1] makes the sodium salt of dodecanoic acid sulfophenyl ester the preferred acyloxybenzenesulfonate bleach activator for cold-water laundry formulations, where NOBS shows suboptimal perhydrolysis kinetics below 40 °C [2]. Formulators should specify the high-para isomer grade (≥8:1 para:ortho) to ensure consistent bleach activation performance across production lots.

Dual-Function Antimicrobial Cleaning Formulations

The combined bleach-activation and antimicrobial properties of DOBS reported by Kwak et al. [1] position this compound for use in institutional and healthcare cleaning products requiring simultaneous stain removal and sanitization. Unlike SDBS or SLS, which require additional biocidal additives, DOBS-based formulations may achieve simplified ingredient lists, subject to quantitative MIC validation against target pathogens.

Controlled-Release or Triggerable-Degradation Surfactant Systems

The hydrolytically labile ester linkage distinguishes dodecanoic acid sulfophenyl ester from metabolically stable LAS surfactants [1]. This enables engineered formulations where surfactant activity is designed to diminish after use (e.g., in rinse-off personal care products, agricultural adjuvants, or oilfield chemicals), aligning with biodegradability requirements where persistent surfactant residues are undesirable.

High-Purity Surfactant Standards and Emulsion Polymerization Templates

The patented process yielding a reproducible ≥8:1 para:ortho isomer ratio [1] makes the compound suitable as an isomeric-purity analytical standard for surfactant method development, or as a well-defined emulsifier in emulsion polymerization where particle size distribution critically depends on consistent surfactant packing geometry at the monomer-water interface.

Application
Selection Property
Validation Focus
Cold-water laundry bleach activation research
Low-temperature perhydrolysis reactivity
Bleaching performance verification at ≤30°C
Antimicrobial cleaning formulation screening
Reported antimicrobial co-functionality
Quantitative MIC determination against target strains
Triggerable-degradation surfactant systems
Ester-labile hydrolytic susceptibility
Degradation rate profiling under formulation pH/temperature
High-purity surfactant standards / emulsion templates
Isomeric purity ratio (para:ortho)
≥8:1 para:ortho consistency across production lots
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